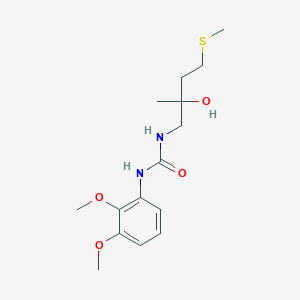

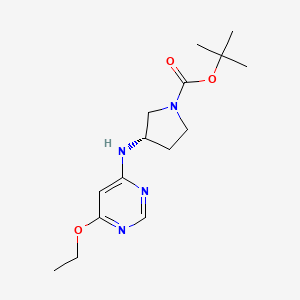

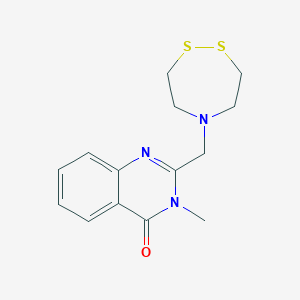

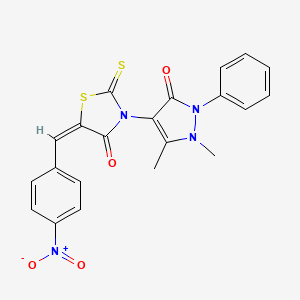

1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives has been a subject of interest due to their potential pharmacological properties. In the context of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, we can draw parallels from the synthesis methods described in the provided papers. For instance, the synthesis of 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas involves a multi-step process including alkylation, debenzylation, and amination, followed by selective cleavage of the N-acetamide group . Although the target molecule is not directly mentioned, the methods described could potentially be adapted for its synthesis by altering the starting materials and reaction conditions to fit the specific structural requirements of the target urea derivative.

Molecular Structure Analysis

The molecular structure and conformation of urea derivatives are crucial for their biological activity. The study of ureas derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-amine provides insights into the conformational preferences of these molecules . They adopt a flattened chair-chair conformation, with the N-CH3 groups in an equatorial position. This information suggests that the molecular structure of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea would also exhibit specific conformational characteristics that could influence its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives is influenced by their functional groups and molecular structure. While the provided papers do not directly discuss the chemical reactions of the specific urea , they do provide a background on the reactivity of similar compounds. For example, the synthesis of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas involves the use of 3-amino-1,2,3,4-tetrahydronaphthalenes as precursors . This suggests that the target molecule may also undergo reactions typical of ureas, such as interactions with amines or isocyanates, which could be explored for further functionalization or modification of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical application. Although the papers do not provide specific data on the physical and chemical properties of 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea, they do offer a framework for predicting these properties based on the molecular structure. For instance, the presence of dimethoxy groups may affect the solubility and the overall polarity of the molecule . Additionally, the steric effects of the substituted alkyl group could influence the melting point and stability of the compound .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis of heterocyclic ureas and their ability to form complexes with metals such as iron(III) are explored, showing the potential application in understanding metal coordination chemistry and designing new metal-organic frameworks (Ohkanda et al., 1993).

- Studies on the dimerization of ureidopyrimidones via hydrogen bonding highlight the potential for developing supramolecular structures, which could be foundational for the design of molecular machines or materials science applications (Beijer et al., 1998).

Environmental Applications

- Research into antifouling biocides and their metabolites in marine environments uses related chemical structures to understand the environmental impact and degradation pathways of these compounds, contributing to environmental protection efforts and the development of more sustainable antifouling agents (Gatidou et al., 2005).

Chemical Reactions and Properties

- The use of similar urea derivatives as carbonyl dication equivalents in organometallic addition reactions demonstrates the versatility of these compounds in synthetic organic chemistry, potentially leading to the development of new synthetic methodologies (Whipple & Reich, 1991).

- Investigations into the unfolding of heterocyclic ureas under complexation highlight the potential of these molecules in studying protein folding and misfolding, which is crucial for understanding diseases like Alzheimer's (Corbin et al., 2001).

properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-15(19,8-9-22-4)10-16-14(18)17-11-6-5-7-12(20-2)13(11)21-3/h5-7,19H,8-10H2,1-4H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMSTKINYRQSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NC1=C(C(=CC=C1)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2552246.png)